2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine
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Overview
Description
2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine is a complex organic compound that features a trifluoromethyl group, a benzenesulfonyl group, an azetidine ring, an oxadiazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide in the presence of radical initiators.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyrimidine: The final step involves coupling the synthesized intermediate with a pyrimidine derivative under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield N-oxides, while substitution of the trifluoromethyl group may introduce various functional groups.
Scientific Research Applications
2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzenesulfonyl chloride: This compound shares the trifluoromethyl and benzenesulfonyl groups but lacks the azetidine, oxadiazole, and pyrimidine rings.
1,4-bis(trifluoromethyl)benzene: This compound contains two trifluoromethyl groups but lacks the other functional groups present in the target compound.
Uniqueness
The uniqueness of 2-(5-{1-[4-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrimidine lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-pyrimidin-2-yl-5-[1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O3S/c17-16(18,19)11-2-4-12(5-3-11)28(25,26)24-8-10(9-24)15-22-14(23-27-15)13-20-6-1-7-21-13/h1-7,10H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXOJXUSAVTWFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NO3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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